molecular formula C14H14ClN3 B194715 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline CAS No. 99010-64-7

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B194715
Key on ui cas rn: 99010-64-7
M. Wt: 259.73 g/mol
InChI Key: RRCWSLBKLVBFQD-UHFFFAOYSA-N
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Patent
US04988815

Procedure details

A solution of 2-chloro-N4 -(2-methylpropyl)-3,4-quinolinediamine (3 g) in triethylorthoformate (2.8 g) was heated at 80° C. for 15 h. The resulting solution was cooled to ambient temperature and 20 mL of chloroform was added. The solution was washed with water. The product 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]-quinoline was obtained by concentrating the solution.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH2:12])=[C:10]([NH:13][CH2:14][CH:15]([CH3:17])[CH3:16])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH:18](Cl)(Cl)Cl>C(OC(OCC)OCC)C>[Cl:1][C:2]1[C:11]2[N:12]=[CH:18][N:13]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1N)NCC(C)C
Name
Quantity
2.8 g
Type
solvent
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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